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molecular formula C10H11NO2 B8811758 5-Dimethylaminophthalide CAS No. 65399-09-9

5-Dimethylaminophthalide

Cat. No. B8811758
M. Wt: 177.20 g/mol
InChI Key: DPTAYXRMLJNOCN-UHFFFAOYSA-N
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Patent
US07060844B2

Procedure details

To a stirred suspension of 5-aminophthalide (5.00 g, 33.5 mmol) in acetonitrile (120 ml), was added 37% formaldehyde aqueous solution (24.9 ml, 335 mmol) and sodium cyanoborohydride (8.42 g, 134 mmol). The mixture was cooled to 0° C., followed by addition of 10% AcOH aqueous solution (120 ml). The mixture was warmed to room temperature from 0° C. during 1.5 hour-period. The mixture was concentrated under reduced pressure to a smaller volume and was extracted with EtOAc (2×125 ml). The combined organic layers were washed with saturated NaHCO3 solution (125 ml) and brine (125 ml), dried over Na2SO4. Removal of the solvent produced a crude product. Recrystallization of the crude product from MeOH gave 5-dimethylamino-3H-isobenzofuran-1-one as an off-white solid (3.90 g, 66%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step Two
Quantity
8.42 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:6][CH2:5]2.C=O.[C:14]([BH3-])#[N:15].[Na+].[CH3:18]C(O)=O>C(#N)C>[CH3:18][N:15]([CH3:14])[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:6][CH2:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C2COC(=O)C2=CC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
24.9 mL
Type
reactant
Smiles
C=O
Name
Quantity
8.42 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature from 0° C. during 1.5 hour-period
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure to a smaller volume
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (2×125 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaHCO3 solution (125 ml) and brine (125 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
produced a crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude product from MeOH

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C=C2COC(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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